molecular formula C12H10N2O B1344949 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde CAS No. 1159834-02-2

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde

Cat. No. B1344949
M. Wt: 198.22 g/mol
InChI Key: KUFBNMYIOSTKQE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₀N₂O . It is used in various scientific research and has potential applications in the field of proteomics .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research has shown that pyrazole derivatives, including compounds structurally similar to 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial and antioxidant activities. One study synthesized and characterized a novel series of chitosan Schiff bases incorporating heterocyclic moieties derived from pyrazole carbaldehydes, demonstrating their antimicrobial effectiveness against a variety of bacterial and fungal strains without cytotoxic effects (Hamed et al., 2020). Another research effort focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, finding that some compounds exhibited potent antioxidant and anti-inflammatory activities, comparable to standard treatments (Sudha et al., 2021).

Synthesis and Structural Analysis

The synthesis of novel pyrazole-based compounds for scientific research has been extensively documented. Baashen et al. (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor in synthesizing a series of novel heterocycles, emphasizing the compound's utility in generating diverse chemical entities with potential biological activities (Baashen et al., 2017). Additionally, Xu and Shi (2011) explored the crystal structure of a pyrazole carbaldehyde derivative, revealing insights into its molecular geometry and potential for forming supramolecular structures (Xu & Shi, 2011).

Biological Investigations

Pyrazole derivatives have been synthesized for biological evaluations, demonstrating significant potential in pharmacological applications. Prasath et al. (2015) reported on the synthesis of quinolinyl chalcones containing pyrazole groups, with some compounds showing promising antimicrobial properties, suggesting the therapeutic relevance of these molecules (Prasath et al., 2015). Viveka et al. (2015) synthesized new compounds starting from pyrazole carbaldehyde, evaluating them for anticonvulsant and analgesic activities, and establishing a foundation for future drug development based on pyrazole scaffolds (Viveka et al., 2015).

properties

IUPAC Name

5-[(E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFBNMYIOSTKQE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde

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